Sodium 4-vinylbenzenesulfonate

Descripción general

Descripción

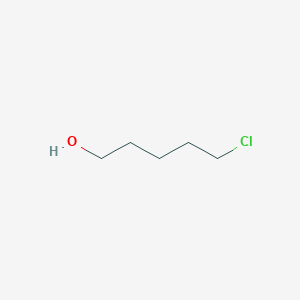

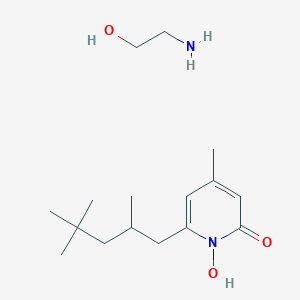

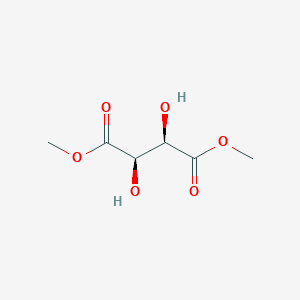

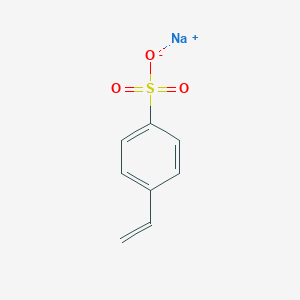

Sodium 4-vinylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C8H8NaO3S and its molecular weight is 207.20 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Sodium 4-vinylbenzenesulfonate, also known as Sodium p-styrene sulfonate or Sodium p-Styrenesulfonate, is primarily used in the synthesis of polymers . Its primary targets are therefore the polymer chains that it helps to form.

Mode of Action

The compound acts as a monomer, which can be polymerized to form a polymeric chain . It is grafted onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) to prepare a poly(vinylidene fluoride)-graft-sodium 4-vinylbenzene sulfonate copolymer (PVDF-g-PSVBS) . This interaction results in the formation of a new polymeric material with unique properties.

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to polymer synthesis . The compound is incorporated into the polymer chain, affecting its structure and properties. The downstream effects of this process include changes in the physical and chemical properties of the resulting polymer.

Pharmacokinetics

Its solubility in water and its reactivity as a monomer are crucial factors influencing its bioavailability in a polymer synthesis context .

Result of Action

The result of this compound’s action is the formation of a new polymeric material with unique properties . For example, the PVDF-g-PSVBS copolymer has been used to prepare cation exchange membranes for the membrane capacitive deionization process .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, to prepare consistent and homogeneous PVDF-g-PSVBS membranes, it is suggested that the annealing temperature of the membranes is below 60 °C .

Análisis Bioquímico

Biochemical Properties

Sodium 4-vinylbenzenesulfonate has been used as a starting material to synthesize poly(this compound) via free radical and controlled radical polymerization . This process involves the interaction of this compound with various enzymes and proteins, leading to the formation of a copolymer .

Cellular Effects

The effects of this compound on cells are largely dependent on its form and concentration. For instance, when grafted onto poly(vinylidene fluoride) to form a copolymer, it has been shown to increase cell densities of both human umbilical vein endothelial cells and human umbilical vein smooth muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo polymerization by a radical mechanism . This process allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, as the degree of grafting increases, the sulfur element in this compound is uniformly distributed and increased .

Propiedades

Número CAS |

2695-37-6 |

|---|---|

Fórmula molecular |

C8H8NaO3S |

Peso molecular |

207.20 g/mol |

Nombre IUPAC |

sodium;4-ethenylbenzenesulfonate |

InChI |

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11); |

Clave InChI |

OMSKWMHSUQZBRS-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

SMILES isomérico |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

C=CC1=CC=C(C=C1)S(=O)(=O)O.[Na] |

| 2695-37-6 25704-18-1 |

|

Descripción física |

DryPowde |

Pictogramas |

Irritant |

Números CAS relacionados |

25704-18-1 |

Sinónimos |

4-Vinylbenzenesulfonic acid sodium salt |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of Sodium 4-vinylbenzenesulfonate is C8H7NaO3S, and its molecular weight is 206.20 g/mol. []

A: Researchers commonly employ Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, ¹H Nuclear magnetic resonance (¹H NMR), and ¹³C Nuclear magnetic resonance (¹³C NMR) to confirm the chemical structure and composition of this compound and its copolymers. [, , ]

A: The molecule possesses a hydrophilic sulfonate group (-SO3- Na+) attached to a benzene ring and a vinyl group (-CH=CH2) capable of polymerization. This combination grants this compound amphiphilic characteristics and makes it a valuable monomer for various applications. [, ]

A: this compound can be polymerized using various methods, including free radical polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). [, , , , ]

A: Copolymerization with this compound allows researchers to fine-tune material properties like hydrophilicity, charge density, and mechanical strength by incorporating different functional groups. [, , , , , ]

A: Researchers have synthesized various copolymers, including: * Poly(this compound-co-2-hydroxyethyl methacrylate-co-acrylamide): Used in electro-stimulated hydrogel actuators for their fast flexible folding deformation properties. [] * Poly(sodium p-styrenesulfonate)-ran-poly(dodecyl methacrylate): Applied as stabilizers for oil-in-water nanoemulsions due to their ability to achieve small droplet sizes and long-term stability. [] * Poly(this compound-co-acrylic acid-co-diallyldimethylammonium chloride): Demonstrated excellent performance as a dispersant in coal water slurry preparation due to enhanced electrostatic repulsion and steric hindrance among coal particles. []

A: this compound acts as a "surfmer" in Pickering emulsion polymerization, influencing particle morphology and surface charge by interacting with stabilizing agents like silica nanoparticles. [, ]

A: Polymers incorporating this compound are being explored for membrane applications due to their potential for antifouling properties, improved blood compatibility, and tunable hydrophilicity. [, , ]

A: The sulfonate groups in this compound-modified materials can influence cell adhesion, proliferation, and blood coagulation. These materials are being investigated for their potential use in biomedical applications requiring specific interactions with cells and tissues. [, ]

A: Further research is needed to fully understand the long-term stability and biodegradability of this compound-based materials, particularly in biological environments. [, ]

ANone: Future research can focus on:

- Developing novel copolymers with improved properties for specific applications like drug delivery, tissue engineering, and water treatment. [, , ]

- Investigating the impact of molecular weight, copolymer composition, and surface modification on the performance of this compound-based materials. [, , ]

- Exploring the use of computational chemistry and modeling to predict and optimize the properties of new this compound-containing polymers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.